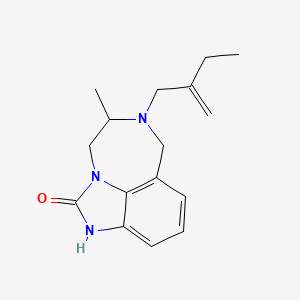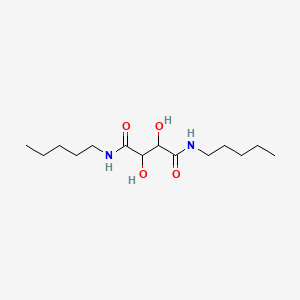
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is a chemical compound characterized by the presence of two hydroxyl groups and two pentyl groups attached to a succinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide typically involves the reaction of succinic anhydride with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxy-N,N,N’,N’-tetramethylbutanediamide: Similar structure but with tetramethyl groups instead of pentyl groups.
N,N’-Diallyl-2,3-dihydroxysuccinamide: Contains allyl groups instead of pentyl groups.
2,3-Dihydroxyquinoxaline-5-carboxamide: Different core structure but similar functional groups.
Uniqueness
2,3-Dihydroxy-N(1),N(4)-dipentylsuccinamide is unique due to the presence of pentyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7770-68-5 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
2,3-dihydroxy-N,N'-dipentylbutanediamide |
InChI |
InChI=1S/C14H28N2O4/c1-3-5-7-9-15-13(19)11(17)12(18)14(20)16-10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
DNTPWBUEQMSTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(C(C(=O)NCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



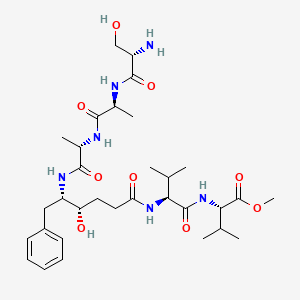
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
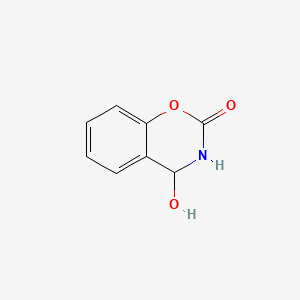
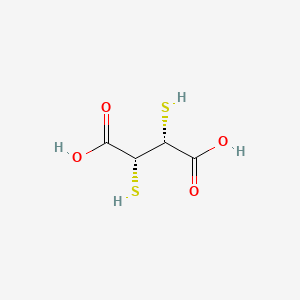
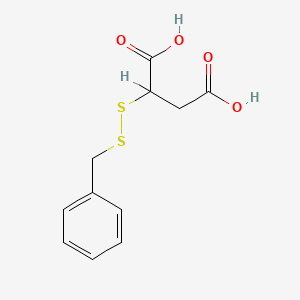
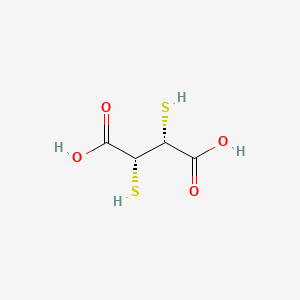

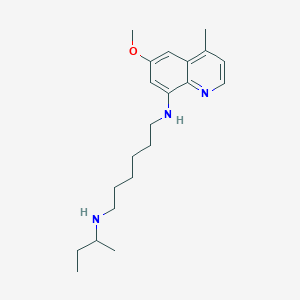

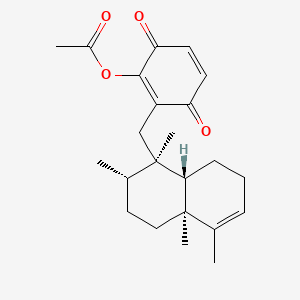
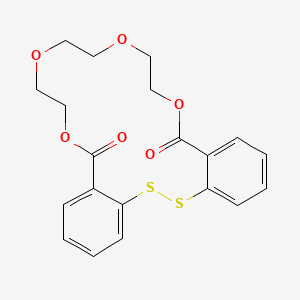
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
